Currently, there is limited scientific research available on the specific applications of Methanandamide. While some early studies have been conducted, further investigation is needed to fully understand its potential and effects.
Methanandamide, also known as (R)-(+)-arachidonyl-1′-hydroxy-2′-propylamide or AM-356, is a synthetic analog of anandamide, an endogenous cannabinoid. Its chemical formula is with a molecular weight of approximately 361.6 g/mol. Methanandamide is characterized by its increased stability and enhanced affinity for cannabinoid receptors compared to anandamide, making it a significant compound in cannabinoid research and pharmacology .
Methanandamide acts as a cannabinoid receptor agonist, primarily targeting the CB1 receptor []. CB1 receptors are G protein-coupled receptors (GPCRs) found throughout the body, particularly in the central nervous system. When methanandamide binds to the CB1 receptor, it triggers a cascade of cellular signaling events that mimic the effects of natural endocannabinoids. These effects can include:
The specific mechanism of action within these areas is still under investigation.
As with most research chemicals, information on the specific safety profile of methanandamide is limited. Due to its structural similarity to cannabinoids, potential hazards include:
Methanandamide exhibits potent agonistic activity at cannabinoid receptors, particularly CB1, with a binding affinity (K_i) of approximately 20 nM, which is significantly higher than that of anandamide (K_i = 78 nM) . It has been shown to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, influencing behaviors such as motor activity and reward processes in animal models . Additionally, methanandamide has been implicated in apoptotic signaling pathways in certain cancer cells, highlighting its potential therapeutic applications .
Methanandamide's unique properties make it useful in several research areas:
Studies have demonstrated that methanandamide interacts with multiple receptors beyond cannabinoid receptors. For example:
Methanandamide shares structural similarities with several other compounds within the cannabinoid class. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Binding Affinity (K_i for CB1) | Unique Features |
---|---|---|---|
Anandamide | 78 nM | Endogenous cannabinoid; rapidly degraded | |
Δ9-Tetrahydrocannabinol | 10 nM | Primary psychoactive component of cannabis | |
JWH-018 | 3.5 nM | Synthetic cannabinoid; high potency | |
JWH-073 | 10 nM | Synthetic cannabinoid; similar structure | |
Oleamide | Not well characterized | Endogenous fatty acid amide; less potent |
Methanandamide stands out due to its higher potency and metabolic stability compared to anandamide, making it a valuable tool for research into cannabinoid receptor functions and therapeutic applications .